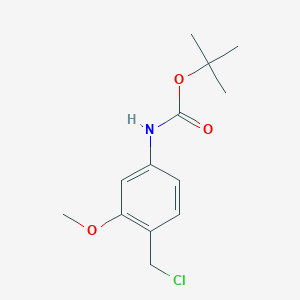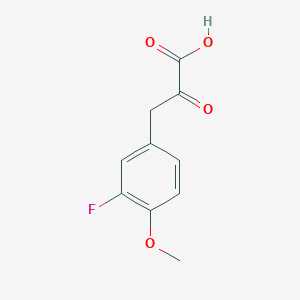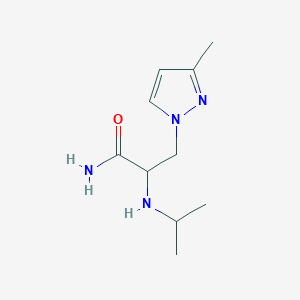![molecular formula C7H15ClN2 B13560666 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{7-Azabicyclo[221]heptan-1-yl}methanaminehydrochloride is a bicyclic amine compound characterized by its unique structure, which includes a seven-membered ring with a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the construction of the bicyclic framework.
Introduction of the Amino Group:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield secondary or tertiary amines.
科学的研究の応用
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes, including amine oxidases and cytochrome P450 enzymes, affecting their activity and function.
Pathways Involved: The compound can modulate neurotransmitter pathways by influencing the synthesis, release, and degradation of neurotransmitters such as dopamine and serotonin.
類似化合物との比較
1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
特性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
7-azabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6,9H,1-5,8H2;1H |
InChIキー |
VGYQWXOYKCNVBM-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
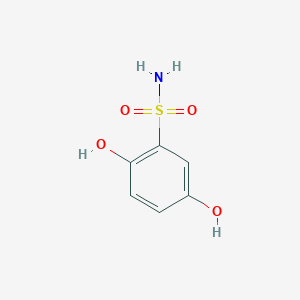
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)
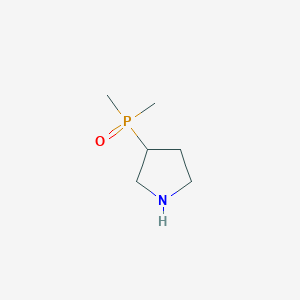
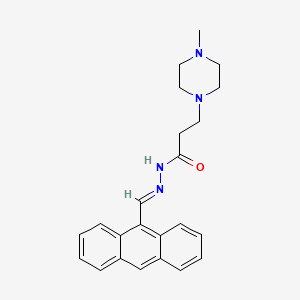
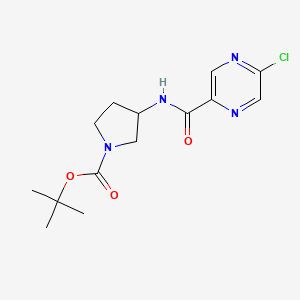
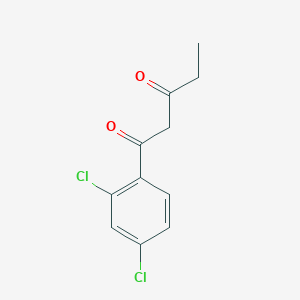
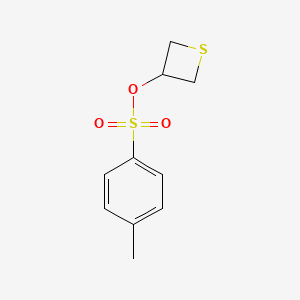
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
